molecular formula C17H22ClNO2S B1681507 5-chloro-N-heptylnaphthalene-1-sulfonamide CAS No. 102649-79-6

5-chloro-N-heptylnaphthalene-1-sulfonamide

Cat. No.: B1681507
CAS No.: 102649-79-6
M. Wt: 339.9 g/mol
InChI Key: MJMJERJFCHYXEM-UHFFFAOYSA-N
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Description

SC-10, also known as 5-chloro-N-heptyl-1-naphthalenesulfonamide, is a compound that acts as a direct activator of protein kinase C (PKC). Protein kinase C is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. SC-10 is known for its ability to penetrate cells and specifically activate protein kinase C in a calcium-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-10 involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with heptylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of SC-10 follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle the increased volume of reactants

    Efficient mixing and temperature control: To ensure uniform reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain high-purity SC-10

Chemical Reactions Analysis

Types of Reactions

SC-10 undergoes various chemical reactions, including:

    Oxidation: SC-10 can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of SC-10 can lead to the formation of the corresponding amine.

    Substitution: SC-10 can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Heptylamine derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

Medicinal Chemistry

5-chloro-N-heptylnaphthalene-1-sulfonamide has shown potential as an inhibitor of specific protein kinases and ion channels. Notably, it interacts with KCNQ1 potassium channels, influencing their electrophysiological properties, which is crucial for understanding its therapeutic potential in conditions like cardiac arrhythmias and neurological disorders .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds structurally related to this compound possess bacteriostatic effects by inhibiting folate biosynthesis in bacteria, thereby preventing their growth and proliferation . This makes them valuable in combating antibiotic-resistant strains.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to modulate inflammatory pathways, which could lead to new treatments for inflammatory diseases .

Drug Development

The compound's unique structure allows it to serve as a precursor in the synthesis of novel drugs. Its interactions with biological targets are being studied to develop new therapeutic agents that could address various diseases, including cancer and autoimmune disorders.

Biological Research

This compound is utilized in research aimed at understanding cellular signaling pathways. It serves as a tool compound in studies investigating the roles of specific kinases and ion channels in physiological processes such as neuronal excitability and muscle contraction .

Case Study 1: Inhibition of KCNQ1 Channels

A study highlighted the interaction between this compound and KCNQ1 potassium channels. The compound was shown to alter the channel's activity, providing insights into its potential use in treating cardiac arrhythmias. This research emphasizes the importance of understanding drug-channel interactions for developing targeted therapies .

Case Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves inhibiting bacterial folate synthesis, similar to other sulfonamides, making it a candidate for further development against resistant bacterial infections .

Mechanism of Action

SC-10 exerts its effects by directly activating protein kinase C. The activation occurs through the stimulation of the phosphorylation of myosin light chain (MLC) by protein kinase C, without involving the activation of myosin light chain kinase. This unique mechanism allows SC-10 to restore the disrupted interaction between human telomerase reverse transcriptase (hTERT) and heat shock protein 90 (hsp90), which are essential components of the telomerase holoenzyme .

Comparison with Similar Compounds

Similar Compounds

    N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide: Another activator of protein kinase C with similar structural features.

    Bryostatin-1: A natural product that also activates protein kinase C but through a different mechanism.

    Phorbol esters: Compounds that activate protein kinase C by mimicking diacylglycerol (DAG).

Uniqueness of SC-10

SC-10 is unique due to its specific activation of protein kinase C in a calcium-dependent manner and its ability to penetrate cells effectively. Unlike other protein kinase C activators, SC-10 does not involve the activation of myosin light chain kinase, making it a valuable tool for studying protein kinase C-related pathways .

Biological Activity

5-Chloro-N-heptylnaphthalene-1-sulfonamide, commonly referred to as SC-10, is a compound recognized for its significant biological activity, particularly as an activator of Protein Kinase C (PKC) . This article delves into the compound's mechanism of action, biochemical properties, cellular effects, and its implications in various research contexts.

Target of Action
The primary target of SC-10 is Protein Kinase C (PKC) , a family of enzymes critical in regulating various cellular processes including growth, differentiation, and apoptosis. SC-10 activates PKC by mimicking endogenous activators such as phosphatidylserine, thereby enhancing its activity and promoting the phosphorylation of diverse protein targets .

Biochemical Pathways
Upon activation by SC-10, PKC phosphorylates multiple substrates including ion channels and transcription factors. This process influences numerous biochemical pathways essential for cellular function. For instance, PKC activation has been shown to regulate calcium-dependent smooth muscle myosin light chain phosphorylation, which is vital for muscle contraction.

Cellular Effects

The biological effects of this compound are context-dependent and vary across different cell types. Generally, the compound influences:

  • Cell Signaling Pathways: Alters signal transduction mechanisms through PKC activation.
  • Gene Expression: Modulates transcription factor activity, impacting gene expression patterns.
  • Cellular Metabolism: Affects metabolic pathways by altering the phosphorylation state of key enzymes.

In laboratory studies, SC-10 has been shown to induce changes in cell proliferation and differentiation while also influencing apoptosis .

Case Studies and Research Findings

  • In Vitro Studies
    In vitro experiments have demonstrated that SC-10 effectively activates PKC in various cell lines. The compound's ability to enhance PKC activity correlates with increased phosphorylation of target proteins involved in critical signaling pathways .
  • In Vivo Models
    Research using animal models indicates that the effects of SC-10 are dose-dependent. Lower doses activate PKC without significant toxicity, while higher doses can lead to adverse effects such as cytotoxicity and disruption of normal cellular functions .
  • Metabolic Pathways
    SC-10's involvement in metabolic pathways has been highlighted in studies examining its interaction with liver organoids derived from human pluripotent stem cells. The compound exhibited strong CYP2C9 enzyme activity, indicating its potential role in drug metabolism .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Aspect Details
Chemical Name This compound (SC-10)
Primary Target Protein Kinase C (PKC)
Mechanism Activates PKC by mimicking phosphatidylserine
Cellular Effects Modulates cell signaling pathways, gene expression, and metabolism
Dose Dependency Lower doses activate PKC; higher doses may cause cytotoxicity
Biochemical Pathways Involved in calcium-dependent signaling and metabolic regulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-heptylnaphthalene-1-sulfonamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of 5-chloronaphthalene-1-sulfonyl chloride with heptylamine under basic conditions. Key steps include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of sulfonyl chloride to heptylamine to minimize unreacted starting material.
  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of amine proton signals at δ 1.5–2.5 ppm) .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation requires:

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify sulfonamide protons (δ 7.8–8.2 ppm for aromatic protons; δ 3.1–3.3 ppm for –SO₂–NH–).
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1160 cm⁻¹ (S=O asymmetric stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 336.1 (calculated for C₁₇H₂₁ClNO₂S) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Protein Kinase C (PKC) Activation : SC-10 (this compound) acts as a PKC activator at nanomolar concentrations (EC₅₀ = 50–100 nM). Activity is validated via in vitro kinase assays using purified PKC isoforms and fluorescent substrates .
  • Cytotoxicity Screening : Use MTT assays in HEK293 or HeLa cells. Reported IC₅₀ values range from 10–50 µM, indicating moderate cytotoxicity .

Advanced Research Questions

Q. How does the heptyl chain length influence PKC activation efficacy compared to shorter/longer alkyl analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chains (C3–C12). Test activation potency using:
  • Kinase Assays : Compare EC₅₀ values across analogs. Heptyl (C7) shows optimal lipid bilayer penetration, balancing hydrophobicity and steric effects .
  • Molecular Dynamics Simulations : Model compound insertion into PKC’s C1 domain to assess alkyl chain interactions with hydrophobic pockets .

Q. How can contradictions in reported toxicity data (e.g., hepatic vs. renal effects) be resolved?

  • Methodological Answer :

  • Systematic Review : Apply inclusion criteria from toxicological profiles (e.g., species, exposure routes, health outcomes) to filter studies. For example, prioritize oral exposure data in rats over dermal studies in mice .
  • Meta-Analysis : Use random-effects models to reconcile discrepancies. A 2024 review found hepatic effects (ALT/AST elevation) at >50 mg/kg doses, while renal toxicity (BUN increase) occurs at >100 mg/kg .

Q. What methodologies are recommended for environmental monitoring of this compound in aquatic systems?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges for water samples. For sediment, employ Soxhlet extraction with acetone/hexane (1:1) .
  • Analytical Detection : LC-MS/MS with MRM transitions m/z 336.1 → 198.0 (quantitative) and 336.1 → 154.0 (confirmatory). Detection limits: 0.1 µg/L in water, 1 µg/kg in sediment .

Q. How can researchers optimize experimental designs to mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :

  • Batch Standardization : Use certificates of analysis (CoA) to verify purity (>98%) and confirm identity via NMR and LC-MS for each batch .
  • Positive Controls : Include known PKC activators (e.g., phorbol esters) to normalize inter-assay variability. Report data as fold-change relative to controls .

Q. Data Contradiction and Advanced Analysis

Q. What strategies address conflicting reports on genotoxicity (e.g., DNA damage vs. antioxidant effects)?

  • Methodological Answer :

  • Mechanistic Studies :
  • Comet Assay : Direct DNA damage is observed at >50 µM concentrations, while antioxidant activity (reduced ROS) occurs at <10 µM. Dose-dependent duality explains contradictions .
  • Transcriptomic Profiling : RNA-seq analysis reveals upregulation of NQO1 (antioxidant) and downregulation of XRCC1 (DNA repair) at varying concentrations .

Q. How can in silico models predict metabolite formation and potential toxicity?

  • Methodological Answer :

  • Software Tools : Use Schrödinger’s QikProp for ADME prediction (e.g., CYP3A4-mediated oxidation of the heptyl chain).
  • Toxicity Prediction : OECD QSAR Toolbox identifies chloro-naphthalene sulfonamide metabolites as potential hepatotoxins (structural alerts for glutathione depletion) .

Q. Tables for Key Data

Table 1 : Toxicity Profile of this compound

Endpoint Species Exposure Route LOAEL Critical Effect Reference
Hepatic ToxicityRatOral50 mg/kgALT/AST elevation
Renal ToxicityMouseIntraperitoneal100 mg/kgBUN increase
GenotoxicityHuman cellsIn vitro50 µMDNA strand breaks (Comet)

Table 2 : Optimal Synthesis Conditions

Parameter Condition Impact on Yield
SolventDCM with 5% triethylamineMaximizes sulfonylation
Reaction Temperature0–5°C (prevents side reactions)Reduces impurities
Purification MethodRecrystallization (ethanol/water 3:1)Achieves >95% purity

Properties

IUPAC Name

5-chloro-N-heptylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2S/c1-2-3-4-5-6-13-19-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)18/h7-12,19H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMJERJFCHYXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10907970
Record name 5-Chloro-N-heptylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102649-79-6
Record name N-(n-Heptyl)-5-chloro-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102649-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(m-Heptyl)-5-chloro-1-naphthalenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-heptylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
5-chloro-N-heptylnaphthalene-1-sulfonamide
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
5-chloro-N-heptylnaphthalene-1-sulfonamide
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
5-chloro-N-heptylnaphthalene-1-sulfonamide
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
5-chloro-N-heptylnaphthalene-1-sulfonamide
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
5-chloro-N-heptylnaphthalene-1-sulfonamide
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
5-chloro-N-heptylnaphthalene-1-sulfonamide

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